N-Heptyl-1-methyl-1H-pyrazol-3-amine

Description

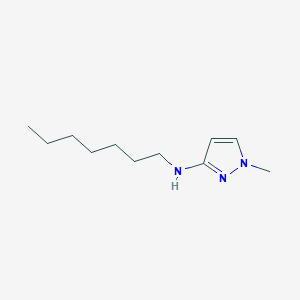

N-Heptyl-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a heptyl chain (-C₇H₁₅) attached to the nitrogen at position 3 of the pyrazole ring, alongside a methyl group at position 1. This compound belongs to a class of substituted pyrazol-amines, which are structurally characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and an amine substituent.

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

N-heptyl-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-3-4-5-6-7-9-12-11-8-10-14(2)13-11/h8,10H,3-7,9H2,1-2H3,(H,12,13) |

InChI Key |

RYRFQZXIRQNHQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC1=NN(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Heptyl-1-methyl-1H-pyrazol-3-amine typically involves the reaction of heptyl bromide with 1-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-Heptyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the heptyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Various amine derivatives.

Substitution: Different alkyl or aryl-substituted pyrazole derivatives.

Scientific Research Applications

N-Heptyl-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: The compound is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: It is used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of N-Heptyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazol-amine derivatives differ primarily in substituent groups at the pyrazole ring’s nitrogen atoms. Key structural analogs include:

Key Observations

Alkyl Chain Length :

- The heptyl group in the target compound is expected to increase lipophilicity significantly compared to shorter chains (e.g., ethyl in ). This may enhance membrane permeability but reduce aqueous solubility.

- In contrast, cyclopropyl substituents (e.g., ) introduce steric constraints without drastically altering hydrophobicity.

Aromatic vs. Aliphatic Substituents :

- Pyridyl or pyrimidinyl groups (e.g., ) enable π-π stacking interactions, influencing crystal packing and stability. The heptyl chain, being aliphatic, would prioritize van der Waals interactions.

Synthetic Methods: N-Alkylation reactions (e.g., using KOH and alkyl halides in acetone ) are common for introducing alkyl chains. The heptyl group may require optimized conditions (e.g., longer reaction times) due to steric bulk.

Spectroscopic Trends :

- Pyrazole H chemical shifts (δ ~5.75–6.04 in ) are consistent across analogs. The heptyl chain’s protons would appear as a multiplet (δ ~0.8–1.5).

- IR spectra for acetamide derivatives (e.g., ) show characteristic C=O stretches (~1667 cm⁻¹), absent in the primary amine target compound.

Biological Implications :

- Pyrazol-amines with aromatic substituents (e.g., ) exhibit bioactivity via hydrogen bonding (e.g., C–H⋯N motifs). The heptyl chain’s hydrophobicity may favor interactions with lipid-rich biological targets.

Biological Activity

N-Heptyl-1-methyl-1H-pyrazol-3-amine is a compound characterized by its unique structural features, which include a heptyl chain and a methyl-substituted pyrazole moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound has the molecular formula and a molecular weight of approximately 218.29 g/mol. The compound's structure can be represented as follows:

The presence of the heptyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring serves as a pharmacophore, allowing the compound to bind to active sites and modulate biological processes. The heptyl group may influence the compound's reactivity and biological activity due to its unique structural characteristics.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, although specific IC50 values for this compound are yet to be fully characterized in the literature.

Anti-inflammatory Properties

Research into pyrazole compounds suggests that they may possess anti-inflammatory effects. The ability of this compound to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases. Further studies are needed to quantify these effects.

Anticancer Potential

Some pyrazole derivatives have been studied for their anticancer properties. This compound may share similar characteristics, warranting investigation into its potential as an anticancer agent. Preliminary findings suggest that modifications in the pyrazole structure can lead to enhanced cytotoxicity against cancer cell lines .

Comparative Analysis with Other Pyrazole Derivatives

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Methyl-1H-pyrazole | A simpler pyrazole without alkyl substitution | Basic structure, less complex than N-heptyl |

| 5-Methylpyrazole | Contains a methyl group at the 5-position | Different substitution pattern |

| 4-Aminoantipyrine | A pyrazole derivative with an amino group | Known for analgesic properties |

| Heptylamine | A straight-chain amine without the pyrazole ring | Simpler structure, lacks heterocyclic features |

Case Studies and Research Findings

Case Study 1: Synthesis and Characterization

A recent study detailed the synthesis of this compound through various methods, emphasizing its structural characterization using techniques such as NMR and FTIR spectroscopy. The results confirmed the successful formation of the desired compound with high purity.

Case Study 2: Biological Screening

In a screening assay for antimicrobial activity, this compound was tested against several bacterial strains. Initial results indicated moderate antibacterial activity, suggesting further exploration could yield promising therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.